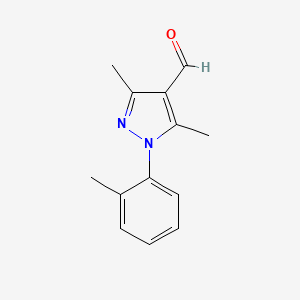![molecular formula C11H13NOS B2380610 1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine CAS No. 880813-89-8](/img/structure/B2380610.png)
1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine, also known as FMT, is a chemical compound that has been widely studied for its potential applications in scientific research. FMT is a member of the phenethylamine class of compounds, which are known for their psychoactive effects. However, FMT has been found to have unique properties that make it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
1. Antimicrobial and Anticancer Studies
1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have been synthesized and characterized. These complexes exhibit antimicrobial and anticancer activities, particularly effective against microbial target proteins and cancer cell lines like HeLa and MCF7 (Preethi et al., 2021).
2. Corrosion Inhibition
Amino acid compounds such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine have been studied for their role as corrosion inhibitors for N80 steel in HCl solution. Their efficacy is highlighted through potentiodynamic polarization and electrochemical impedance spectroscopy (Yadav et al., 2015).
3. Fluorescence Enhancement Chemosensor
Compounds substituted with 1-(furan-2-yl)-N-((pyridin-2-yl)methyl)methanamine at BODIPY have been synthesized for use as fluorescent indicators for copper. These compounds show a significant shift in absorption and fluorescence spectra in the presence of Cu2+ ions, with potential applications in detecting Cu2+ levels within living cells (Yang et al., 2016).
4. Anticancer Activity of Palladium and Platinum Complexes
New palladium and platinum complexes have been synthesized using R-(furan-2-yl)methanamine. These complexes have demonstrated significant anticancer activity against various human cancerous cell lines, indicating their potential in cancer treatment (Mbugua et al., 2020).
5. Synthesis of Enantioselective Compounds
The synthesis of 2-(2-arylcyclopropyl)glycines, using (E)-1-(furan-2-yl)-3-arylprop-2-en-1-ones, has been reported. These enantioselective compounds have potential applications in the field of pharmaceuticals and agrochemicals due to their conformational restriction (Demir et al., 2004).
6. Maillard Reaction Products
Studies on the Maillard reaction involving furan-2-carboxaldehyde have revealed the formation of specific colored compounds. These findings have implications in food chemistry and the understanding of reaction pathways in the presence of primary and secondary amino acids (Hofmann, 1998).
7. Catalysis and Organic Synthesis
Furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3. This process is significant in organic synthesis for producing benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan-containing compounds are known to interact with various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been found to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
A high yield towards a furan-derived amine could be achieved starting directly from furfural in the presence of methyl isobutyl ketone, nh3, h2, and ru/c catalyst .
properties
IUPAC Name |
1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10/h2-6,12H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDYUXJVCFCIGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

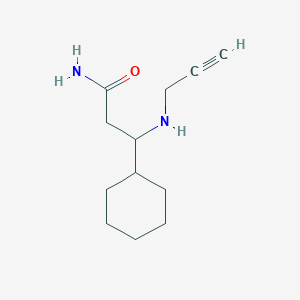
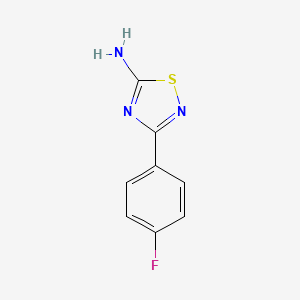
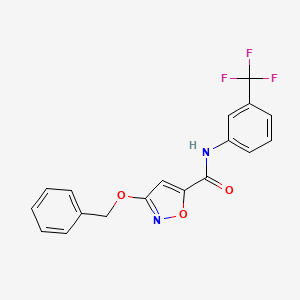
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2380532.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)
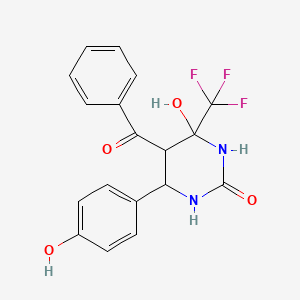
![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)

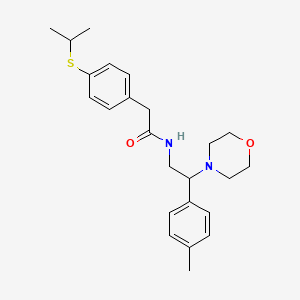
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)
